![molecular formula C18H12BrN3O3S B2385340 6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one CAS No. 328555-48-2](/img/structure/B2385340.png)
6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one” is a complex organic molecule with the molecular formula C18H12BrN3O3S. It is a derivative of coumarin, a type of organic compound that is commonly found in nature .
Synthesis Analysis
The synthesis of this compound or its similar derivatives often involves complex organic reactions. For example, coumarin derivatives can be synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The molecule contains a chromen-2-one ring, a thiadiazol ring, and a methoxyanilino group. Further structural analysis would require more specific data such as crystallographic or spectroscopic data.Chemical Reactions Analysis
The compound, being a derivative of coumarin, could potentially participate in a variety of chemical reactions. Coumarin derivatives have been used as building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They have been used to synthesize a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .Scientific Research Applications
Synthesis and Characterization
- A correction to the chemical name of a related compound emphasizes the importance of precise nomenclature in the research of chromen-2-one derivatives, highlighting the intricate nature of these compounds' synthesis and identification processes (Chopra et al., 2006).
- Novel derivatives have been synthesized through various synthetic methodologies, including one-pot and solvent-free approaches, showcasing the compounds' potential in drug discovery and development processes (Velpula et al., 2015).
Antibacterial Activity
- Some derivatives of 6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one have been evaluated for their in-vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, demonstrating potential applications in developing new antibacterial agents (Abdel-Aziem et al., 2021).
Antimicrobial and Antifungal Activities
- The antimicrobial and antifungal activities of synthesized compounds reveal their potential as leads for the development of new therapeutic agents to combat infectious diseases (Shah et al., 2016).
Multicomponent Synthesis
- Research into multicomponent reactions for synthesizing chromen-2-one derivatives offers innovative pathways for creating complex molecules with potential biological activities, streamlining the discovery process of new drugs (Merugu et al., 2020).
Photodynamic Therapy Applications
- The synthesis and characterization of new compounds with high singlet oxygen quantum yields suggest their application in photodynamic therapy for cancer treatment, indicating a promising avenue for therapeutic innovation (Pişkin et al., 2020).
Quantum Chemical Calculations and Spectroscopic Studies
- Computational and spectroscopic studies on coumarin-based fluorophores provide insights into their chemical behavior and potential applications in biological imaging and diagnostics, demonstrating the versatility of these compounds in scientific research (Chandrasekhar et al., 2020).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, structural analysis, and potential biological activities. Given the wide range of biological activities exhibited by coumarin derivatives, this compound could potentially be a candidate for drug development or other applications in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3S/c1-24-13-5-3-12(4-6-13)20-18-22-21-16(26-18)14-9-10-8-11(19)2-7-15(10)25-17(14)23/h2-9H,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOMAMLHGGLVMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2385257.png)
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2385258.png)
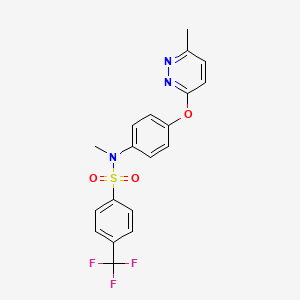
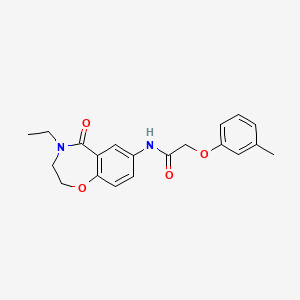
![5-bromo-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2385262.png)

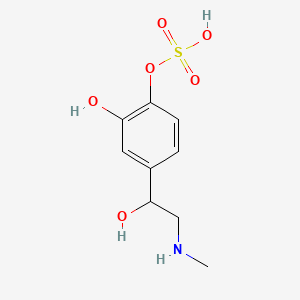

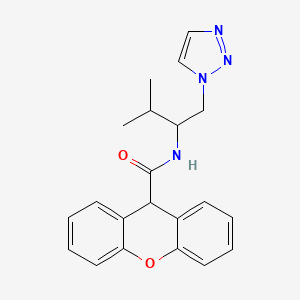
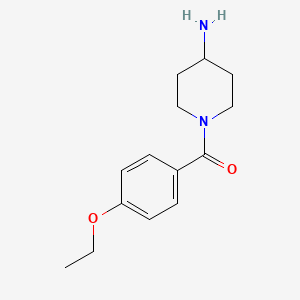
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2385272.png)
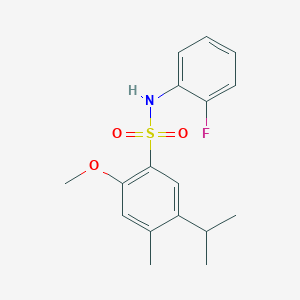
![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B2385275.png)
![N-[(4-Hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2385278.png)
